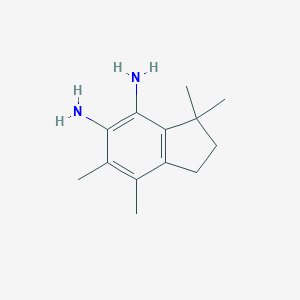
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine is an organic compound with a unique structure characterized by the presence of multiple methyl groups and a dihydroindene core
Preparation Methods
The synthesis of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of indene derivatives followed by amination. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with high purity.
Chemical Reactions Analysis
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
Scientific Research Applications
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine can be compared with other similar compounds, such as:
3,3,4,7-Tetramethyl-1,2-dihydroindene: This compound shares a similar core structure but differs in the position of methyl groups, affecting its chemical reactivity and applications.
2,3,5,6-Tetramethyl-1,4-phenylenediamine: While this compound also contains multiple methyl groups and amine functionalities, its aromatic core leads to different chemical properties and uses.
3,6-Dibromo-4,5-difluoro-1,2-benzenediamine: The presence of halogen atoms in this compound introduces additional reactivity, making it suitable for different applications compared to this compound.
Properties
CAS No. |
156485-24-4 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3,3,6,7-tetramethyl-1,2-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C13H20N2/c1-7-8(2)11(14)12(15)10-9(7)5-6-13(10,3)4/h5-6,14-15H2,1-4H3 |
InChI Key |
DSLSPLZSPXPRPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
Synonyms |
1H-Indene-4,5-diamine, 2,3-dihydro-3,3,6,7-tetramethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


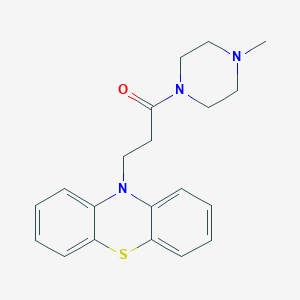
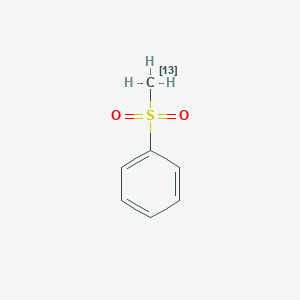
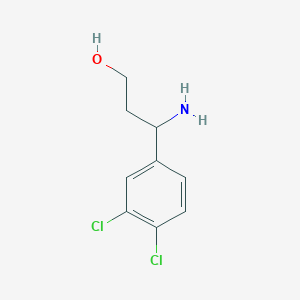
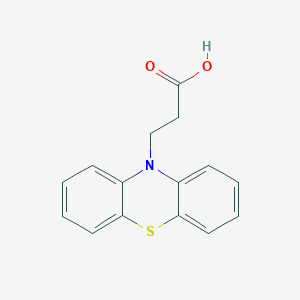
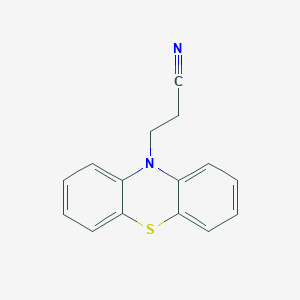
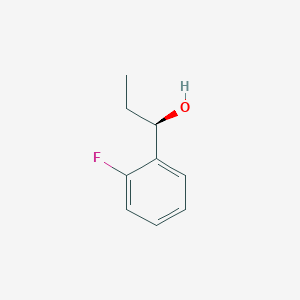
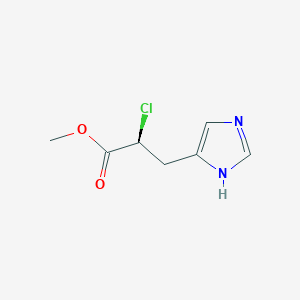
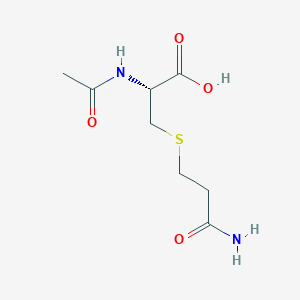

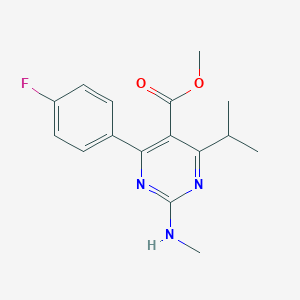
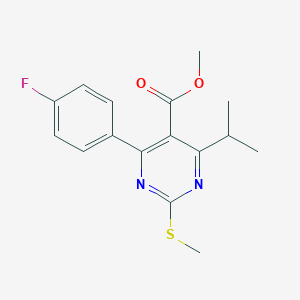
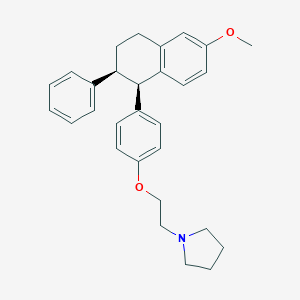
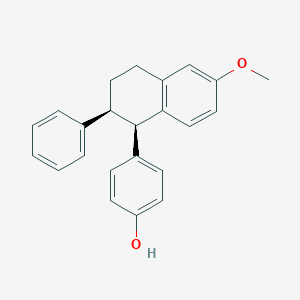
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
